Bienvenue dans la boutique en ligne BenchChem!

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

conformational constraint scaffold rigidity nitrogen vector geometry

This 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride (CAS 1214249-94-1) is a rigid bicyclic diamine building block with a bridged morpholine-piperazine core. Its [3.3.1] scaffold with divergent N-7/N-9 vectors replaces flexible piperazine rings in CNS lead optimization. The 3-oxa bridge provides a unique H-bond acceptor absent in bispidine, while N-9 methylation modulates basicity (~pKa 9) and limits HBD count to one, streamlining parallel synthesis. This scaffold offers patent novelty over crowded bispidine IP, with the monohydrochloride salt ideal for automated HTE workflows.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Cat. No. B8264241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCN1C2CNCC1COC2.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-9-6-2-8-3-7(9)5-10-4-6;/h6-8H,2-5H2,1H3;1H
InChIKeyDILGPWAPDMNXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride — Core Identity and Procurement Baseline


9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride (CAS 1214249-94-1) is a conformationally constrained bicyclic diamine hydrochloride salt characterized by a bridged morpholine-piperazine core . The scaffold integrates an endocyclic oxygen atom (3-oxa) and two ring nitrogens (N-7 and N-9) within a [3.3.1] bicyclic framework, with N-9 bearing a methyl substituent. It is primarily procured as a synthetic building block for medicinal chemistry campaigns targeting CNS-active small molecules, where the constrained geometry and heteroatom arrangement differentiate it from flexible piperazine or morpholine-based alternatives [1].

Why Generic Substitution Fails for 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride


In-class bridged-diamine scaffolds are not freely interchangeable because subtle architectural features — ring size, heteroatom placement, and N-substitution pattern — impose distinct conformational, electronic, and pharmacokinetic biases on derived compounds [1]. The [3.3.1] ring system of the target compound enforces a chair-chair conformation with divergent N-7/N-9 vectors, while the 3-oxa bridge introduces a hydrogen-bond acceptor at a position that the all-carbon 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold cannot replicate [1]. Simultaneously, N-9 methylation eliminates one hydrogen-bond donor relative to the unsubstituted parent, modulating both basicity (predicted pKa ~9) and polarity in a manner distinct from the 9‑benzyl or 9‑H analogues . These three structural levers — ring size, 3‑oxa vs. 3‑aza/de‑aza, and N‑9 substitution — collectively produce a unique property profile that prohibits simple substitution with the more extensively characterized bispidine or 3,9‑diazabicyclo[3.3.1]nonane frameworks.

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride — Comparator-Anchored Quantitative Differentiation


Conformational Constraint and N-Vector Geometry vs. 3,9-Diazabicyclo[3.3.1]nonane Analogues

The [3.3.1] bicyclic system of 9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane locks N-7 and N-9 in a well-defined chair-chair conformation with divergent lone-pair vectors, as established for the parent 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold [1]. By contrast, the isomeric 3-oxa-6,8-diazabicyclo[3.2.2]nonane scaffold places the two nitrogens in a distinct spatial arrangement within a [3.2.2] framework, resulting in different dihedral angles and inter-nitrogen distances [1]. Several 3,9‑diazabicyclo[3.3.1]nonane derivatives that lack the 3‑oxa bridge have been patented as monoamine re‑uptake inhibitors, demonstrating that even closely related diazabicyclo[3.3.1]nonanes populate divergent biological target space [2].

conformational constraint scaffold rigidity nitrogen vector geometry

3-Oxa Bridge Impact on Hydrogen-Bonding Capacity vs. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)

The 3-oxa bridge in the target compound provides a hydrogen-bond acceptor (HBA) site without contributing a hydrogen-bond donor (HBD), in contrast to the 3-aza bridge of 3,7,9-triazabicyclo[3.3.1]nonane (three nitrogens) or 3,7-diazabicyclo[3.3.1]nonane (bispidine, two nitrogens) [1]. Computed properties for the unsubstituted 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold show HBD count = 2 and HBA count = 3 [2]. The N‑9 methyl substituent further reduces the HBD count by one (to 1 HBD), while the 3‑oxa oxygen retains its HBA contribution. By comparison, bispidine (C₇H₁₄N₂) has ACD/LogP of 0.06 ; the 3‑oxa scaffold is expected to exhibit a lower LogP due to the electronegative oxygen, offering a different lipophilicity profile for CNS drug design.

hydrogen-bond acceptor lipophilicity modulation ADME optimization

N-9 Methyl Substitution Modulates Basicity vs. 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

N-9 substitution has a measurable impact on the basicity of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold. The 9‑benzyl analogue (CAS 864448-39-5) has a predicted pKa of 9.08 ± 0.20 . The N-9 methyl substituent in the target compound, being a smaller and less electron-withdrawing group, is expected to confer a modestly higher pKa (estimated ~9.5–10.0) at the N-7 position. This shift in basicity affects the protonation state at physiological pH and, consequently, the ionic interactions of any N-7-derivatized analogue. The hydrochloride salt further stabilizes the desired protonation state for synthetic handling .

basicity modulation pKa differentiation substituent electronic effects

Salt Form Solubility Advantage — Hydrochloride vs. Dihydrochloride vs. Free Base

The monohydrochloride salt of 9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1214249-94-1, MW 178.66) provides balanced aqueous solubility suitable for both organic synthesis and aqueous-phase biological assays, without the excessive hygroscopicity sometimes observed with the dihydrochloride salt (CAS 1214249-94-1 dihydrochloride, MW 215.12) [1]. The free base (CAS 1214321-43-3, MW 142.20) has limited water solubility and requires organic co-solvents, complicating its use in biochemical screening without pre-formulation . The hydrochloride form thus represents the optimal balance of solubility and handling characteristics for procurement.

aqueous solubility salt form optimization synthetic handling

Divergent Biological Target Space — 3-Oxa-7,9-diaza Scaffold vs. 3,9-Diazabicyclo[3.3.1]nonane Derivatives

The 3,9-diazabicyclo[3.3.1]nonane scaffold lacking the 3-oxa bridge has been intensively patented for monoamine neurotransmitter re-uptake inhibition (serotonin, noradrenaline, dopamine transporters) [1] and for mu-opioid receptor agonism [2]. The introduction of the 3-oxa bridge fundamentally alters the electronic character and preferred binding orientations of the scaffold. Although direct biological data for the N-9 methyl-3-oxa derivative are sparse in the public domain, the structural divergence from the 3,9-diaza series is sufficient to predict a distinct polypharmacology profile — the 3-oxa analogue is less likely to engage the same transporter or opioid targets with comparable affinity.

target selectivity scaffold hopping monoamine reuptake inhibition

High-Impact Application Scenarios for 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride


Constrained Piperazine Bioisostere for CNS Lead Optimization

The rigid [3.3.1] core with defined N-7/N-9 vector geometry serves as a direct replacement for flexible piperazine rings in CNS-targeted lead series. The divergent nitrogen vectors and the endocyclic oxygen HBA site expand the accessible conformational space for receptor binding relative to simple piperazine, while the N-9 methyl group modulates the protonation state at N-7, as supported by predicted pKa differentiation from the 9‑benzyl analogue . This scaffold is particularly suited for nAChR and orexin receptor programs where constrained diamines have shown improved subtype selectivity [1].

Scaffold-Hopping from 3,9-Diazabicyclo[3.3.1]nonane Patent Space

Research groups seeking to circumvent the dense patent landscape surrounding 3,9‑diazabicyclo[3.3.1]nonane-based monoamine reuptake inhibitors and mu-opioid agonists can employ the 3‑oxa‑7,9‑diaza scaffold as a structurally novel alternative . The replacement of the 3‑methylene unit with an oxygen atom creates sufficient electronic and steric divergence to establish novel composition-of-matter claims while retaining the bicyclic constraint critical for target engagement [1].

Parallel Library Synthesis Using the Hydrochloride Salt for Direct N-7 Functionalization

The monohydrochloride salt form provides balanced solubility and stability for automated parallel synthesis and high-throughput experimentation workflows . The N-7 secondary amine can be directly functionalized via reductive amination, sulfonylation, or carboxamide coupling without prior salt-exchange steps, while the N-9 methyl group remains inert under these conditions. The reduced HBD count (1 vs. 2–3 for bispidine analogues) simplifies reaction optimization by minimizing competitive side reactions at the second nitrogen [1].

Physicochemical Property Fine-Tuning via N-9 Substituent Selection

The N-9 methyl group strikes an intermediate balance between the high basicity of the unsubstituted scaffold and the lipophilic bulk of the N-9 benzyl analogue (predicted pKa 9.08) . This allows medicinal chemists to fine-tune the basicity and lipophilicity of derived clinical candidates by selecting the appropriate N-9 substituent at the building-block procurement stage, before committing to multi-step analogue synthesis. The 3‑oxa bridge further lowers LogP relative to bispidine, providing an additional lever for ADME optimization [1].

Quote Request

Request a Quote for 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.